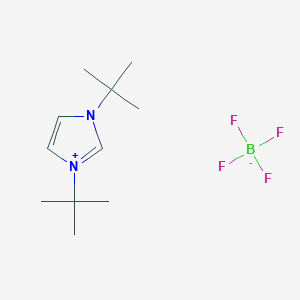

1,3-Di-tert-butylimidazolium tetrafluoroborate

Description

Propriétés

IUPAC Name |

1,3-ditert-butylimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.BF4/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;2-1(3,4)5/h7-9H,1-6H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFLHRYFPBGTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)N1C=C[N+](=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584697 | |

| Record name | 1,3-Di-tert-butyl-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263163-17-3 | |

| Record name | 1,3-Di-tert-butyl-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Di-tert-butylimidazolium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Di-tert-butylimidazolium tetrafluoroborate synthesis and characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Di-tert-butylimidazolium tetrafluoroborate, an N-heterocyclic carbene (NHC) precursor with significant applications in catalysis.

Introduction

This compound is a salt that serves as a precursor to the N-heterocyclic carbene 1,3-di-tert-butylimidazol-2-ylidene. NHCs are a class of persistent carbenes that have gained prominence as ligands in organometallic chemistry and as organocatalysts. The bulky tert-butyl groups on the nitrogen atoms of the imidazolium ring provide steric shielding to the resulting carbene and any coordinated metal center, which can enhance the stability and influence the catalytic activity of the corresponding complexes.

Synthesis

A common synthetic route to 1,3-di-tert-butylimidazolium salts involves a one-pot reaction of glyoxal, paraformaldehyde, and tert-butylamine to form the imidazolium cation, followed by anion exchange to introduce the tetrafluoroborate anion. A general description for the synthesis of this compound involves the reaction of paraformaldehyde with tert-butyl amine and hydrogen tetrafluoroborate (35% in water).

Experimental Protocol: General Synthesis of 1,3-Dialkylimidazolium Salts

Step 1: Synthesis of 1,3-Di-tert-butylimidazolium Halide (e.g., Chloride)

A plausible approach involves the reaction of a 1,4-di-tert-butyl-1,4-diazabutadiene with a suitable C1 source, such as paraformaldehyde, in the presence of an acid like hydrochloric acid.

Step 2: Anion Exchange

The resulting 1,3-di-tert-butylimidazolium halide is then subjected to an anion exchange reaction with a tetrafluoroborate salt, such as sodium tetrafluoroborate or silver tetrafluoroborate, in a suitable solvent. The choice of solvent depends on the solubility of the reactants and the resulting salts to drive the reaction to completion, often by precipitation of the halide salt byproduct.

Note: Without a specific literature precedent, the exact stoichiometry, reaction conditions (temperature, time), solvents, and purification methods for this compound cannot be provided in a detailed, step-by-step format.

Characterization

The characterization of this compound would typically involve a suite of spectroscopic and analytical techniques to confirm its identity, purity, and physical properties.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁BF₄N₂ | [1][2] |

| Molecular Weight | 268.10 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 157-198 °C | [1] |

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound is not available in the searched literature. The data presented below is for the structurally related but different compound, 1-butyl-3-methylimidazolium tetrafluoroborate, and is provided for illustrative purposes only.

Illustrative Spectroscopic Data for a Similar Imidazolium Tetrafluoroborate:

| Technique | Data for 1-butyl-3-methylimidazolium tetrafluoroborate |

| ¹H NMR | δ (ppm): 8.66 (s, 1H), 7.37 (s, 2H), 4.14 (t, 2H), 3.89 (s, 3H), 1.81 (quintet, 2H), 1.32 (sextet, 2H), 0.91 (t, 3H) |

| ¹³C NMR | δ (ppm): 136.2, 123.8, 122.5, 49.7, 36.1, 31.9, 19.3, 13.1 |

Thermal Analysis

Specific TGA and DSC data for this compound is not available in the searched results. Thermal analysis would be crucial to determine its decomposition temperature and identify any phase transitions.

Visualizations

General Synthesis Workflow

The following diagram illustrates a generalized, two-step workflow for the synthesis of a 1,3-dialkylimidazolium tetrafluoroborate, which is a plausible pathway for the target compound in the absence of a specific one-pot synthesis protocol.

Caption: Generalized two-step synthesis of 1,3-dialkylimidazolium tetrafluoroborate.

Conclusion

This compound is a valuable precursor in the field of N-heterocyclic carbene chemistry. While a general synthetic strategy is known, a detailed, publicly available experimental protocol and comprehensive characterization data are currently lacking in the scientific literature. Further research and publication of these details would be beneficial for the broader scientific community, particularly for those in catalyst and drug development.

References

An In-depth Technical Guide to 1,3-Di-tert-butylimidazolium Tetrafluoroborate

CAS Number: 263163-17-3

This document provides a comprehensive technical overview of 1,3-Di-tert-butylimidazolium tetrafluoroborate, a versatile chemical compound widely utilized by researchers and professionals in drug development and materials science. It serves as a crucial precursor for N-heterocyclic carbene (NHC) ligands and as a functional ionic liquid.

Core Properties and Identifiers

This compound is a stable, solid organic salt. The bulky tert-butyl groups provide significant steric hindrance around the imidazolium core, influencing its reactivity and stability. This steric protection is a key feature in its application as an NHC precursor, enhancing the selectivity of catalytic processes.[1]

Table 1: Chemical and Physical Properties

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₁₁H₂₁BF₄N₂ | [2] |

| Molecular Weight | 268.10 g/mol | [3][4] |

| Appearance | White to light yellow or beige solid/powder/crystal | [2][5] |

| Melting Point | 157-198 °C or 210 °C | [5] |

| Purity | Typically ≥97% |

| Reagent Type | Catalyst Precursor, Ionic Liquid | |

Table 2: Compound Identifiers

| Identifier Type | Identifier | References |

|---|---|---|

| Synonyms | 1,3-Bis(tert-butyl)-imidazol-2-ylidinium tetrafluoroborate, N,N′-Bis(tert-butyl)imidazolium tetrafluoroborate, ItBu·HBF₄ | [2][3] |

| SMILES String | F--INVALID-LINK--(F)F.CC(C)(C)n1cc--INVALID-LINK--C(C)(C)C |

| InChI Key | OOFLHRYFPBGTPQ-UHFFFAOYSA-N | |

Synthesis and Carbene Generation

The compound is primarily valued as a stable, easy-to-handle precursor to the highly reactive N-heterocyclic carbene, 1,3-di-tert-butylimidazol-2-ylidene. The synthesis of the salt itself is a direct process, followed by a deprotonation step to generate the active carbene species.

A common method for synthesizing the title compound involves a one-pot reaction.

-

Reagents: Paraformaldehyde, tert-butyl amine, and hydrogen tetrafluoroborate (typically 35-48% in water).[6]

-

Procedure:

-

Combine paraformaldehyde and two equivalents of tert-butyl amine in a suitable solvent.

-

Add one equivalent of aqueous hydrogen tetrafluoroborate to the mixture.

-

The condensation and cyclization reaction proceeds to form the this compound salt.[6]

-

The product can be isolated and purified through standard crystallization techniques.

-

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1,3-Di-tert-butylimidazolium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1,3-Di-tert-butylimidazolium tetrafluoroborate (IPr₂·HBF₄), a key N-heterocyclic carbene (NHC) precursor widely utilized in catalysis and organometallic chemistry.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | 8.87 | s | N-CH-N |

| 7.49 | s | N-CH=CH-N | ||

| 1.70 | s | C(CH₃)₃ | ||

| ¹³C NMR | CDCl₃ | 137.9 | N-CH-N | |

| 118.8 | N-CH=CH-N | |||

| 61.8 | C(CH₃)₃ | |||

| 31.7 | C(CH₃)₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150 | Medium | C-H stretching (imidazolium ring) |

| 2980 | Strong | C-H stretching (tert-butyl) |

| 1550 | Medium | C=C stretching (imidazolium ring) |

| 1050 | Strong, Broad | B-F stretching (BF₄⁻) |

Mass Spectrometry (MS)

| Technique | m/z | Assignment |

| ESI-MS | 181.18 | [C₁₁H₂₁N₂]⁺ (Cation) |

| 87.00 | [BF₄]⁻ (Anion) |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below, based on established literature procedures.

Synthesis of this compound

This synthesis is a one-pot reaction involving the condensation of glyoxal, tert-butylamine, and paraformaldehyde, followed by anion exchange with tetrafluoroboric acid.

Materials:

-

Glyoxal (40% in water)

-

tert-Butylamine

-

Paraformaldehyde

-

Tetrafluoroboric acid (48% in water)

-

Diethyl ether

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, a mixture of glyoxal and two equivalents of tert-butylamine is stirred in an ice bath.

-

One equivalent of paraformaldehyde is added portion-wise to the cooled mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

An aqueous solution of tetrafluoroboric acid is added dropwise to the reaction mixture.

-

The resulting solution is stirred for an additional 2 hours.

-

The aqueous layer is extracted with diethyl ether to remove any unreacted starting materials.

-

The aqueous phase is then extracted with dichloromethane.

-

The combined organic extracts (dichloromethane) are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane/diethyl ether.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key conceptual frameworks related to the synthesis and application of this compound.

Technical Guide: Spectroscopic and Synthetic Aspects of 1,3-Di-tert-butylimidazolium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-di-tert-butylimidazolium tetrafluoroborate, focusing on its synthesis and expected ¹H NMR spectroscopic characteristics. Due to the limited availability of specific experimental ¹H NMR data for this compound in the reviewed literature, this guide leverages data from closely related imidazolium-based ionic liquids and established chemical principles to provide a robust predictive framework.

Introduction

This compound is an organic salt belonging to the class of ionic liquids (ILs). These compounds are characterized by their low melting points, negligible vapor pressure, and high thermal and chemical stability. The bulky tert-butyl groups on the imidazolium cation are expected to influence its physicochemical properties, such as viscosity and solubility, compared to less sterically hindered analogues. Understanding the synthetic pathways and spectroscopic signatures of this compound is crucial for its application in various fields, including catalysis, organic synthesis, and materials science.

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process: the formation of the imidazolium halide precursor followed by an anion exchange reaction.

Experimental Protocol: Synthesis of 1,3-Di-tert-butylimidazolium Halide (e.g., Chloride)

The initial step involves the quaternization of a suitable imidazole precursor. For 1,3-di-tert-butylimidazolium chloride, this would involve the reaction of 1-tert-butylimidazole with a tert-butyl halide. However, a more common and often higher-yielding approach for N,N'-disubstituted imidazolium salts involves the reaction of the corresponding diamine with glyoxal, followed by cyclization and quaternization. A general procedure, adapted from known syntheses of similar imidazolium salts, is provided below.

Materials:

-

N,N'-Di-tert-butylethylenediamine

-

Glyoxal (40% solution in water)

-

Hydrochloric acid (concentrated)

-

Sodium tetrafluoroborate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Activated carbon

Procedure:

-

Synthesis of 1,3-Di-tert-butylimidazolium Chloride: To a stirred solution of N,N'-di-tert-butylethylenediamine in a suitable solvent (e.g., ethanol), an aqueous solution of glyoxal is added dropwise at a controlled temperature (e.g., 0-5 °C).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Concentrated hydrochloric acid is then added, and the mixture is heated to reflux for several hours to facilitate the cyclization and formation of the imidazolium chloride salt.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or by washing with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting materials.

Experimental Protocol: Anion Exchange

The final step is the exchange of the chloride anion for the tetrafluoroborate anion.

Procedure:

-

The synthesized 1,3-di-tert-butylimidazolium chloride is dissolved in deionized water.

-

An equimolar amount of sodium tetrafluoroborate (NaBF₄) is added to the solution.

-

The mixture is stirred at room temperature for several hours. The desired product, this compound, will often precipitate out of the aqueous solution due to its lower solubility, or it can be extracted with an organic solvent like dichloromethane.

-

If extraction is used, the organic layers are combined, washed with small portions of deionized water to remove any remaining sodium chloride, and then dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the final product. The product should be dried under high vacuum to remove any residual solvent and water.

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Chemical Shifts

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Imidazolium C(2)-H | 8.5 - 9.5 | Singlet | 1H |

| Imidazolium C(4,5)-H | 7.0 - 8.0 | Singlet | 2H |

| tert-Butyl -C(CH ₃)₃ | 1.5 - 2.0 | Singlet | 18H |

Note: The exact chemical shifts can vary depending on the solvent used for the NMR measurement, the concentration of the sample, and the presence of any impurities.

Experimental Protocol: ¹H NMR Analysis

A general protocol for obtaining a ¹H NMR spectrum of an ionic liquid is as follows:

Materials and Equipment:

-

This compound sample

-

Deuterated NMR solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Acetonitrile (CD₃CN))

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

-

Spectrometer Setup: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Typical acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.

-

Data Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualizations

The following diagrams illustrate the synthesis and analysis workflows.

Caption: Synthesis workflow for this compound.

Caption: Workflow for ¹H NMR analysis of an ionic liquid.

Mass Spectrometry of 1,3-Di-tert-butylimidazolium Tetrafluoroborate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of the ionic liquid 1,3-Di-tert-butylimidazolium tetrafluoroborate. The content herein is curated for professionals in research and development, offering a comprehensive look at experimental protocols, data interpretation, and the fundamental principles of ionic liquid mass spectrometry.

Introduction

This compound is an organic salt belonging to the class of ionic liquids. Its characterization is crucial for its application in various fields, including as a catalyst and in chemical synthesis. Electrospray ionization mass spectrometry (ESI-MS) is a powerful and widely used technique for the analysis of ionic liquids, as they are inherently charged and readily amenable to this method.[1][2] This guide will focus on the expected mass spectral behavior, fragmentation pathways, and a detailed experimental protocol for the analysis of this compound using positive ion ESI-MS.

Predicted Mass Spectrum and Fragmentation

In positive ion ESI-MS, this compound will primarily be observed as its intact cation, [C(tBu)₂im]⁺. The molecular weight of the cation (C₁₁H₂₁N₂⁺) is 181.17 Da. Therefore, the most prominent peak in the mass spectrum is expected at an m/z of 181.17.

Under typical ESI-MS conditions, particularly when a higher cone voltage is applied, fragmentation of the parent ion can be observed.[3][4] The fragmentation of N,N'-dialkylimidazolium cations is well-documented and commonly proceeds through the loss of a neutral alkene via a β-hydrogen rearrangement.[2] For the 1,3-Di-tert-butylimidazolium cation, the bulky tert-butyl groups are prone to elimination.

The primary fragmentation pathway is the loss of a neutral isobutene molecule (C₄H₈, 56.11 Da) from one of the tert-butyl substituents. This results in a fragment ion at m/z 125.06. A subsequent fragmentation event can lead to the loss of the second isobutene molecule, yielding a fragment at m/z 69.00.

Tabulated Predicted Mass Spectral Data

The following table summarizes the predicted m/z values for the parent ion and its major fragments in the positive ion ESI-mass spectrum of this compound.

| m/z (Predicted) | Ion Formula | Interpretation |

| 181.17 | [C₁₁H₂₁N₂]⁺ | Intact 1,3-Di-tert-butylimidazolium cation (Parent Ion) |

| 125.06 | [C₇H₁₃N₂]⁺ | Fragment from loss of one isobutene molecule |

| 69.00 | [C₃H₅N₂]⁺ | Fragment from loss of two isobutene molecules |

In addition to these primary ions, it is common to observe cluster ions in the mass spectra of ionic liquids, especially at higher concentrations.[2][5] A common cluster ion has the general formula [C₂A]⁺, where 'C' is the cation and 'A' is the anion. For this compound, this would correspond to [([C(tBu)₂im]₂[BF₄])⁺] at an m/z of 449.51.

Experimental Protocol: Positive Ion ESI-MS

This section provides a detailed methodology for the analysis of this compound using a triple quadrupole mass spectrometer.

3.1. Materials and Reagents

-

This compound

-

Methanol (HPLC grade)

-

Formic acid (optional, for enhancing protonation in some applications, though generally not necessary for permanently charged ionic liquids)

-

Deionized water

3.2. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Dilute the stock solution with methanol to a final concentration of approximately 1-10 µg/mL for direct infusion analysis. Higher concentrations may lead to signal suppression and increased formation of cluster ions.[1]

3.3. Mass Spectrometer Parameters

The following are typical instrument settings for the ESI-MS analysis of ionic liquids.[2] These may require optimization for a specific instrument.

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Cone Voltage | 20 - 40 V (lower end for less fragmentation, higher end to induce fragmentation) |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 250 - 350 °C |

| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) |

| Cone Gas Flow | 50 L/hr (Nitrogen) |

| Collision Gas | Argon (for MS/MS) |

| Collision Energy | 10 - 30 eV (for MS/MS, to induce specific fragmentation) |

3.4. Data Acquisition

-

Infuse the prepared sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

-

Acquire full scan mass spectra over a range of m/z 50-500.

-

To confirm the fragmentation pathway, perform MS/MS analysis. Select the parent ion (m/z 181.17) as the precursor ion and acquire a product ion scan.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the ESI-MS analysis of this compound.

Proposed Fragmentation Pathway

The diagram below illustrates the proposed collision-induced dissociation (CID) pathway for the 1,3-Di-tert-butylimidazolium cation.

Conclusion

The mass spectrometric analysis of this compound by ESI-MS is a straightforward and effective method for its characterization. The primary species observed is the intact cation at m/z 181.17. Collision-induced dissociation leads to a predictable fragmentation pattern dominated by the sequential loss of neutral isobutene molecules. The experimental protocol and data presented in this guide provide a solid foundation for researchers and scientists working with this and structurally related ionic liquids.

References

Crystal Structure of 1,3-Di-tert-butylimidazolium Tetrafluoroborate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-tert-butylimidazolium tetrafluoroborate is an ionic liquid that has garnered interest within the scientific community. Ionic liquids, salts with melting points below 100 °C, are recognized for their unique properties, including low vapor pressure, high thermal stability, and tunable solvency. These characteristics make them promising candidates for various applications, including as solvents and catalysts in organic synthesis and materials science. A thorough understanding of the solid-state structure of such compounds is fundamental to elucidating their physical and chemical properties and to designing new materials with tailored functionalities.

This technical guide addresses the crystal structure of this compound. However, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific, detailed report on the single-crystal X-ray diffraction analysis of this particular compound. While numerous studies exist for structurally similar imidazolium-based ionic liquids, the precise crystallographic data for this compound, including unit cell parameters, bond lengths, and bond angles, are not publicly available at this time.

Consequently, this document will provide a detailed, generalized experimental protocol for the synthesis and crystal structure determination of imidazolium-based ionic liquids, based on established methodologies for similar compounds. This will be supplemented by a logical workflow diagram for the synthesis.

Experimental Protocols

The following sections outline the typical experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of an imidazolium tetrafluoroborate salt. These protocols are based on common practices in the field for analogous compounds and serve as a guide for researchers aiming to study the crystal structure of this compound.

Synthesis of this compound

The synthesis of 1,3-disubstituted imidazolium salts is a well-established process. A common and effective method involves a two-step procedure: the quaternization of an N-substituted imidazole followed by anion exchange. For this compound, a direct synthesis approach is often employed.

Materials:

-

1-tert-butylimidazole

-

tert-butyl halide (e.g., tert-butyl bromide or chloride)

-

Sodium tetrafluoroborate (NaBF₄) or Tetrafluoroboric acid (HBF₄)

-

Anhydrous solvent (e.g., acetonitrile, toluene, or dichloromethane)

-

Anhydrous diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Synthesis of 1,3-Di-tert-butylimidazolium Halide:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-tert-butylimidazole in an excess of an anhydrous solvent.

-

Add an equimolar amount of the tert-butyl halide dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.

-

After completion, cool the reaction mixture to room temperature. The product, 1,3-Di-tert-butylimidazolium halide, will often precipitate out of the solution.

-

If precipitation occurs, filter the solid product and wash it with anhydrous diethyl ether to remove any unreacted starting materials.

-

If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator. Wash the resulting solid with anhydrous diethyl ether.

-

Dry the crude product under vacuum.

-

-

Anion Exchange to Tetrafluoroborate:

-

Dissolve the synthesized 1,3-Di-tert-butylimidazolium halide in a suitable solvent, such as acetone or methanol.

-

In a separate flask, dissolve a slight molar excess (1.1 equivalents) of sodium tetrafluoroborate in the same solvent.

-

Add the sodium tetrafluoroborate solution dropwise to the imidazolium halide solution with vigorous stirring. A precipitate of the corresponding sodium halide (e.g., NaCl or NaBr) will form.

-

Continue stirring the mixture at room temperature for 12-24 hours to ensure complete anion exchange.

-

Remove the precipitated sodium halide by filtration.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and wash with deionized water to remove any remaining inorganic salts.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., dichloromethane/diethyl ether).

-

Single-Crystal X-ray Diffraction Analysis

Growing single crystals of sufficient quality is a critical step for X-ray diffraction analysis.

Crystal Growth:

-

Slow Evaporation: Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, acetonitrile, or a dichloromethane/hexane mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a less polar "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexane). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer.

Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop with a small amount of cryoprotectant oil.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and potential crystal decay. X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. This step is typically performed using software provided with the diffractometer.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares techniques. The refinement process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is evaluated based on parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.

Data Presentation

As no specific crystallographic data for this compound is publicly available, the following tables are presented as templates for how such data would be structured for a comprehensive technical guide.

Table 1: Crystal Data and Structure Refinement Details.

| Parameter | Value |

| Empirical Formula | C₁₁H₂₁BF₄N₂ |

| Formula Weight | 268.11 |

| Temperature (K) | Data not available |

| Wavelength (Å) | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (Mg/m³) | Data not available |

| Absorption Coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Data Collection | |

| Crystal Size (mm³) | Data not available |

| θ range for data collection (°) | Data not available |

| Index Ranges | Data not available |

| Reflections Collected | Data not available |

| Independent Reflections | Data not available |

| Refinement | |

| Refinement Method | Data not available |

| Data / Restraints / Parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2σ(I)] | Data not available |

| R indices (all data) | Data not available |

| Largest diff. peak and hole (e.Å⁻³) | Data not available |

Table 2: Selected Bond Lengths (Å) and Bond Angles (°).

| Bond | Length (Å) | Bond | Angle (°) |

| N1-C2 | Data not available | C2-N1-C5 | Data not available |

| N1-C5 | Data not available | N1-C2-N3 | Data not available |

| C2-N3 | Data not available | C2-N3-C4 | Data not available |

| N3-C4 | Data not available | N3-C4-C5 | Data not available |

| C4-C5 | Data not available | C4-C5-N1 | Data not available |

| B1-F1 | Data not available | F1-B1-F2 | Data not available |

| B1-F2 | Data not available | F1-B1-F3 | Data not available |

| B1-F3 | Data not available | F1-B1-F4 | Data not available |

| B1-F4 | Data not available | F2-B1-F3 | Data not available |

| F2-B1-F4 | Data not available | ||

| F3-B1-F4 | Data not available |

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Conclusion

While the precise crystal structure of this compound is not currently available in the public domain, this technical guide provides a comprehensive overview of the established methodologies for its synthesis and crystallographic analysis. The provided experimental protocols and workflow diagrams offer a solid foundation for researchers seeking to investigate the solid-state structure of this and related imidazolium-based ionic liquids. The determination of its crystal structure would be a valuable contribution to the field, enabling a deeper understanding of its structure-property relationships and facilitating the rational design of new materials for a range of scientific and industrial applications.

An In-depth Technical Guide on the Thermal Stability of 1,3-Di-tert-butylimidazolium Tetrafluoroborate

Disclaimer: Direct experimental data on the thermal stability of 1,3-Di-tert-butylimidazolium tetrafluoroborate is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known properties of this compound, extensive data available for the closely related analogue 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), and general trends in the thermal stability of imidazolium-based ionic liquids. The information presented herein is intended for researchers, scientists, and drug development professionals to provide an educated estimation of the thermal properties of this compound.

Introduction

This compound is an N-heterocyclic carbene (NHC) precursor, belonging to the class of ionic liquids (ILs). Its bulky tert-butyl groups on the imidazolium cation bestow unique steric and electronic properties, making it a subject of interest in catalysis and materials science. Understanding the thermal stability of this compound is crucial for its application in processes that require elevated temperatures. This guide summarizes its known properties and extrapolates its probable thermal behavior by analyzing data from structurally similar imidazolium tetrafluoroborate salts.

General Properties

This compound is a solid at room temperature with a reported melting point range of 157-198 °C. Its chemical structure is characterized by a planar imidazolium ring substituted with two bulky tert-butyl groups at the nitrogen atoms, and a tetrafluoroborate anion.

Synthesis

A general method for the synthesis of this compound involves the reaction of paraformaldehyde with tert-butyl amine and hydrogen tetrafluoroborate.

A simplified schematic of the synthesis of this compound.

Thermal Stability Analysis: A Comparative Approach

Due to the lack of specific TGA and DSC data for this compound, we will analyze the extensive data available for 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), a well-studied analogue. The primary difference lies in the alkyl substituents on the imidazolium cation (tert-butyl vs. n-butyl and methyl).

The thermal stability of imidazolium-based ILs is influenced by several factors:

-

Anion Type: The nature of the anion plays a significant role. For imidazolium salts, the stability generally follows the order: [NTf2]⁻ > [PF6]⁻ ≥ [BF4]⁻ > Cl⁻.[1]

-

Alkyl Chain Length: Longer alkyl chains on the imidazolium cation can sometimes lead to slightly lower thermal stability.[2]

-

Cationic Structure: The overall structure of the cation, including branching and functional groups, can impact stability. The presence of bulky groups like tert-butyl might influence the decomposition pathway due to steric hindrance and the potential for different elimination reactions.

The following tables summarize the thermal decomposition data for [bmim][BF4] and other related imidazolium salts obtained from thermogravimetric analysis (TGA). It is important to note that the decomposition temperature can vary depending on the experimental conditions, such as the heating rate.

Table 1: Non-Isothermal TGA Data for 1-Butyl-3-methylimidazolium Tetrafluoroborate ([bmim][BF4])

| Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Heating Rate (°C/min) | Atmosphere |

| ~360 - 420 | - | Not Specified | Not Specified |

| 424[2] | 461[2] | Not Specified | Nitrogen |

Table 2: Isothermal TGA Data for 1-Butyl-3-methylimidazolium Tetrafluoroborate ([bmim][BF4])

| Temperature (°C) | Observation |

| 240 | Highest recommended application temperature for long-term use.[2] |

Note: Isothermal TGA studies often reveal that decomposition can occur at temperatures significantly lower than the onset decomposition temperature determined by dynamic TGA scans.[3]

Experimental Protocols (for Analogue Compounds)

The following are generalized experimental protocols for TGA and DSC analysis based on studies of imidazolium-based ionic liquids.

-

Instrument: A standard thermogravimetric analyzer.

-

Sample Size: Typically 5-10 mg.

-

Crucible: Platinum or alumina pans.

-

Atmosphere: High purity nitrogen or other inert gas, with a typical flow rate of 20-50 mL/min.

-

Heating Program:

-

Data Analysis: The onset decomposition temperature is often determined as the temperature at which a 5% mass loss is observed, or by the intersection of the baseline and the tangent of the decomposition curve. The peak decomposition temperature corresponds to the maximum rate of mass loss (from the derivative of the TGA curve, DTG).[4]

-

Instrument: A differential scanning calorimeter.

-

Sample Size: Typically 5-10 mg.

-

Pans: Hermetically sealed aluminum pans.

-

Atmosphere: Inert gas flow.

-

Heating/Cooling Program: A common procedure involves heating the sample to a temperature above its melting point, cooling it down, and then reheating it to observe thermal transitions like the glass transition (Tg), crystallization (Tc), and melting (Tm). A typical heating/cooling rate is 10 °C/min.[5]

-

Data Analysis: Thermal events are identified as endothermic (e.g., melting) or exothermic (e.g., crystallization, decomposition) peaks in the heat flow curve. The onset of decomposition can be identified as a significant exothermic event.[4]

A generalized workflow for thermogravimetric analysis of ionic liquids.

Decomposition Mechanism

The thermal decomposition of imidazolium tetrafluoroborates can proceed through several pathways. The primary mechanism is believed to be a nucleophilic substitution reaction where the tetrafluoroborate anion attacks the alkyl groups on the imidazolium cation. For 1,3-disubstituted imidazolium salts, this can lead to the formation of neutral imidazole derivatives and alkyl fluorides. Another proposed pathway involves the formation of an N-heterocyclic carbene.

Simplified potential thermal decomposition pathways for imidazolium tetrafluoroborates.

For this compound, the bulky tert-butyl groups might favor elimination reactions, leading to the formation of isobutylene, in addition to the pathways described above. However, without specific experimental evidence, this remains speculative.

Conclusion and Future Outlook

While a precise thermal decomposition profile for this compound is not yet established in the literature, a reasonable estimation can be made based on the behavior of its close analogues. It is expected to exhibit thermal stability comparable to or slightly different from [bmim][BF4], with a dynamic TGA onset of decomposition likely in the range of 350-450 °C. The bulky tert-butyl groups may introduce unique decomposition pathways that could alter its stability profile.

For professionals in research and drug development, it is recommended to conduct specific thermal analysis (TGA and DSC) on this compound under the intended application conditions to ascertain its precise thermal limits. This will ensure the safe and effective use of this promising ionic liquid in various chemical processes.

References

Computational Landscape of the 1,3-Di-tert-butylimidazolium Cation: A Technical Guide

Disclaimer: Publicly available computational and experimental structural data specifically for the 1,3-Di-tert-butylimidazolium cation is limited. This guide provides a detailed overview of the synthetic protocols relevant to this cation and presents computational data for the closely related and extensively studied 1-butyl-3-methylimidazolium ([BMIM]+) cation as a representative model for imidazolium-based ionic liquids. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals working with sterically hindered imidazolium salts.

Introduction to 1,3-Di-tert-butylimidazolium Cation

The 1,3-Di-tert-butylimidazolium cation is a bulky organic cation that forms a class of ionic liquids (ILs). The presence of two sterically demanding tert-butyl groups at the 1 and 3 positions of the imidazolium ring significantly influences its physicochemical properties. These bulky substituents can enhance the thermal stability and alter the solubility and coordination chemistry of the resulting ILs compared to their less hindered counterparts. This cation is a precursor to N-heterocyclic carbenes (NHCs), which are important catalysts in organic synthesis. Computational studies are crucial for understanding the structure-property relationships of this and related cations, guiding the design of new ILs and catalysts with tailored functionalities.

Synthesis of 1,3-Di-tert-butylimidazolium Salts

The synthesis of 1,3-dialkylimidazolium salts typically involves a two-step process: quaternization of an N-substituted imidazole followed by anion metathesis. For the 1,3-Di-tert-butylimidazolium cation, a common synthetic route to its tetrafluoroborate salt involves the reaction of paraformaldehyde with tert-butyl amine and hydrogen tetrafluoroborate.

General Experimental Protocol for the Synthesis of 1,3-Di-tert-butylimidazolium Tetrafluoroborate

This protocol is based on established methods for the synthesis of imidazolium salts.

Materials:

-

Paraformaldehyde

-

tert-Butylamine

-

Hydrogen tetrafluoroborate (35% in water)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Acetone

-

Sodium tetrafluoroborate

Procedure:

-

Formation of the Imidazolium Salt Precursor: In a round-bottom flask, paraformaldehyde is reacted with tert-butylamine in an appropriate solvent.

-

Introduction of the Counter-ion: Hydrogen tetrafluoroborate is carefully added to the reaction mixture.

-

Anion Metathesis (Alternative Step): Alternatively, the corresponding imidazolium halide salt can be synthesized first and then subjected to anion exchange with a tetrafluoroborate salt, such as sodium tetrafluoroborate, in a suitable solvent like acetone.

-

Work-up and Purification: The reaction mixture is typically subjected to filtration and vacuum distillation. The resulting product can be dissolved in a solvent like dichloromethane, and any solid precipitates are removed by filtration. The final product is obtained after drying under vacuum.

Figure 1: General workflow for the synthesis of this compound.

Computational Studies: A Case Study of the 1-Butyl-3-methylimidazolium ([BMIM]+) Cation

Due to the lack of specific computational data for the 1,3-Di-tert-butylimidazolium cation, this section presents data for the well-characterized [BMIM]+ cation. These results are illustrative of the types of insights that can be gained from computational chemistry in the study of imidazolium-based ILs. The methodologies described are directly applicable to the study of the 1,3-Di-tert-butylimidazolium cation.

Computational Methodology

The geometric and electronic properties of the [BMIM]+ cation are typically investigated using Density Functional Theory (DFT).

Typical Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is commonly employed.

-

Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is often used to provide a good balance between accuracy and computational cost.

-

Calculation Type: Geometry optimization is performed to find the lowest energy conformation of the cation. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational data.

Figure 2: A typical workflow for DFT calculations on an imidazolium cation.

Computed Structural Parameters for the [BMIM]+ Cation

The following table summarizes representative calculated bond lengths and angles for the [BMIM]+ cation from DFT calculations. These values provide insight into the molecular geometry.

| Parameter | Atoms | Value |

| Bond Lengths (Å) | ||

| N1-C2 | 1.33 | |

| C2-N3 | 1.33 | |

| N3-C4 | 1.38 | |

| C4-C5 | 1.36 | |

| C5-N1 | 1.38 | |

| N1-C6 (butyl) | 1.47 | |

| N3-C10 (methyl) | 1.47 | |

| **Bond Angles (°) ** | ||

| N1-C2-N3 | 109.0 | |

| C2-N3-C4 | 108.5 | |

| N3-C4-C5 | 107.0 | |

| C4-C5-N1 | 107.0 | |

| C5-N1-C2 | 108.5 | |

| C5-N1-C6 | 125.5 | |

| C2-N1-C6 | 126.0 | |

| C4-N3-C10 | 125.5 | |

| C2-N3-C10 | 126.0 |

Note: These are representative values and can vary slightly depending on the level of theory and basis set used in the calculation.

Computed Vibrational Frequencies for the [BMIM]+ Cation

Vibrational frequency calculations are essential for characterizing the dynamic properties of the cation and for interpreting experimental infrared (IR) and Raman spectra. The table below lists some key calculated vibrational modes for the [BMIM]+ cation.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3150 | C-H stretching (imidazolium ring) |

| ~2960 | C-H stretching (alkyl chains) |

| ~1570 | C=C and C=N stretching (ring) |

| ~1460 | CH₂ scissoring (butyl chain) |

| ~1170 | In-plane ring deformation |

| ~750 | Out-of-plane ring deformation |

Note: Calculated frequencies are often scaled by a factor (e.g., 0.96-0.98 for B3LYP) to better match experimental values.

Conclusion

Navigating the Solubility Landscape of 1,3-Di-tert-butylimidazolium Tetrafluoroborate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-tert-butylimidazolium tetrafluoroborate is an ionic liquid (IL) characterized by its bulky tert-butyl groups attached to the imidazolium cation and a tetrafluoroborate anion. These structural features significantly influence its physicochemical properties, including its solubility in various organic solvents. Understanding this solubility is paramount for its application in diverse fields such as organic synthesis, catalysis, and electrochemistry, where it can serve as a non-volatile and tunable solvent alternative. This technical guide provides an in-depth overview of the solubility of this compound, methodologies for its determination, and a practical experimental workflow.

Due to a notable lack of specific quantitative solubility data for this compound in publicly available scientific literature, this guide presents qualitative solubility information for a closely related and less sterically hindered ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]). This information can serve as a valuable starting point for solvent selection. It is strongly recommended that researchers experimentally determine the precise solubility of this compound for their specific applications.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of 1-butyl-3-methylimidazolium tetrafluoroborate in a range of common organic solvents. It is anticipated that this compound will exhibit similar trends, although its bulkier nature may lead to lower solubility in some solvents.

| Solvent Class | Solvent Name | Qualitative Solubility of [BMIM][BF4] | Expected Trend for this compound |

| Polar Aprotic | Acetone | Miscible | Likely Miscible |

| Acetonitrile | Miscible | Likely Miscible | |

| Dichloromethane | Miscible | Likely Miscible | |

| Ethyl Acetate | Miscible | Likely Miscible | |

| Polar Protic | Isopropyl Alcohol | Miscible | Likely Miscible |

| Non-Polar | Hexane | Immiscible | Likely Immiscible |

| Toluene | Immiscible | Likely Immiscible |

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is a composite of established methods for determining the solubility of ionic compounds.

Objective:

To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Calibrated microliter pipettes

-

Glass vials with airtight caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

Part 1: Preparation of Saturated Solutions

-

Solvent Dispensing: Accurately dispense a known volume (e.g., 2.00 mL) of the desired organic solvent into several glass vials.

-

Initial IL Addition: Add an excess amount of this compound to each vial. The goal is to have undissolved solid remaining after equilibration.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

Visual Confirmation: After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

Part 2: Sample Preparation and Analysis

-

Phase Separation: Centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15-20 minutes to sediment the undissolved solid.

-

Aliquoting the Supernatant: Carefully withdraw a precise volume of the clear supernatant (e.g., 100 µL) using a microliter pipette. To avoid disturbing the solid, take the aliquot from the upper portion of the liquid.

-

Filtration: Pass the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining micro-particles.

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered aliquot.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the ionic liquid.

-

Once the solvent is completely removed, reweigh the vial. The mass difference corresponds to the mass of the dissolved ionic liquid.

-

-

Spectroscopic Analysis (for UV-active ILs):

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

-

Part 3: Calculation of Solubility

-

From Gravimetric Analysis: Solubility (g/L) = (Mass of dissolved IL in g) / (Volume of aliquot in L)

-

From Spectroscopic Analysis: Solubility (g/L) = (Concentration from calibration curve in g/L) * (Dilution factor)

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for both this compound and the organic solvents used.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Methodological & Application

Application Notes and Protocols: 1,3-Di-tert-butylimidazolium Tetrafluoroborate as a Catalyst Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-di-tert-butylimidazolium tetrafluoroborate as a precursor for N-heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling reactions. The focus is on the preparation of the active catalyst and its application in the Mizoroki-Heck reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.

Introduction

This compound is a stable, solid imidazolium salt that serves as a convenient precursor to the 1,3-di-tert-butylimidazol-2-ylidene (ItBu) ligand, a bulky N-heterocyclic carbene. NHC ligands have become indispensable in organometallic catalysis due to their strong σ-donating properties and steric bulk, which stabilize metal centers and promote high catalytic activity. The palladium(II)-NHC complex derived from this precursor is particularly effective in catalyzing the Mizoroki-Heck reaction.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₁BF₄N₂ |

| Molecular Weight | 268.11 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 157-198 °C |

| Solubility | Soluble in polar organic solvents |

Table 2: Typical Reaction Parameters for Mizoroki-Heck Coupling using ItBu-Pd Catalyst

| Parameter | Recommended Range/Conditions | Notes |

| Catalyst Loading | 0.1 - 2.0 mol% | Lower loadings may be possible for highly reactive substrates. |

| Aryl Halide | Iodides, Bromides, Chlorides (activated) | Reactivity: I > Br > Cl. |

| Alkene | Styrenes, Acrylates, Unactivated Olefins | Electron-deficient and styrenic olefins are generally more reactive. |

| Base | Cs₂CO₃, K₂CO₃, NaOAc, Et₃N | Choice of base can influence reaction rate and yield. |

| Solvent | DMF, DMAc, NMP, Toluene | Anhydrous and degassed solvents are recommended. |

| Temperature | 80 - 140 °C | Higher temperatures may be required for less reactive substrates. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS for completion. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of imidazolium salts.

Materials:

-

tert-Butylamine

-

Glyoxal (40% aqueous solution)

-

Formaldehyde (37% aqueous solution)

-

Tetrafluoroboric acid (HBF₄, 48-50% in water)

-

Diethyl ether

-

Ethanol

-

Activated carbon

Procedure:

-

To a stirred solution of glyoxal (1.0 eq) in ethanol, add tert-butylamine (2.0 eq) dropwise at 0 °C.

-

After the addition is complete, add formaldehyde (1.0 eq) to the reaction mixture.

-

Allow the mixture to stir at room temperature for 2 hours.

-

Slowly add tetrafluoroboric acid (1.0 eq) to the mixture, maintaining the temperature below 30 °C.

-

Heat the reaction mixture to 60 °C and stir for 4 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the resulting crude oil in a minimal amount of hot ethanol and treat with activated carbon.

-

Filter the hot solution and allow it to cool to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the white crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: In-situ Generation and Application of the ItBu-Palladium Catalyst for the Mizoroki-Heck Reaction

This protocol describes the one-pot synthesis of the active catalyst and its immediate use in a cross-coupling reaction.

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Aryl halide (e.g., 4-bromotoluene)

-

Alkene (e.g., styrene)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.04 mmol, 2 mol%).

-

Add palladium(II) acetate (0.02 mmol, 1 mol%).

-

Add the aryl halide (2.0 mmol), the alkene (2.2 mmol), and cesium carbonate (2.4 mmol).

-

Add anhydrous DMF (10 mL) via syringe.

-

Stir the reaction mixture at 120 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of the catalyst precursor and its application in the Mizoroki-Heck reaction.

Caption: Logical relationship showing the formation of the active catalyst from the precursor.

References

Application Notes and Protocols: Preparation of Palladium-NHC Complexes from 1,3-Di-tert-butylimidazolium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of palladium N-heterocyclic carbene (NHC) complexes utilizing 1,3-Di-tert-butylimidazolium tetrafluoroborate as the carbene precursor. The protocols described herein are foundational for the development of highly active and stable palladium catalysts, which are instrumental in a wide array of organic transformations, including cross-coupling reactions vital to medicinal chemistry and materials science.

N-heterocyclic carbenes have gained significant traction as ligands in organometallic chemistry due to their strong σ-donating properties, which contribute to the formation of highly stable metal complexes.[1][2] This stability often translates to high catalytic activity and longevity, even under harsh reaction conditions.[1] Palladium-NHC complexes, in particular, have demonstrated superior performance over traditional phosphine-ligated catalysts in numerous C-C and C-N bond-forming reactions.[1][2]

The following sections detail the synthesis of two common types of palladium-NHC complexes: a Pd(II) complex and a Pd(0) complex, starting from this compound.

I. Synthesis of a Pd(II)-NHC Complex: Dichloro1,3-bis(tert-butyl)imidazol-2-ylidenepalladium(II)

This protocol outlines the synthesis of a versatile Pd(II)-NHC precatalyst, analogous to the well-known PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type complexes.[3][4] These air- and moisture-stable complexes are excellent precursors for a variety of cross-coupling reactions.[5][6]

Experimental Protocol:

-

Reagents and Equipment:

-

This compound

-

Palladium(II) chloride (PdCl₂)

-

Potassium carbonate (K₂CO₃), anhydrous

-

3-Chloropyridine

-

Dichloromethane (DCM)

-

An oven-dried vial equipped with a magnetic stir bar

-

Standard Schlenk line or glovebox for inert atmosphere (optional, as the complex exhibits good stability)

-

-

Procedure:

-

To an oven-dried 10 mL vial, add this compound (1.1 equivalents), palladium(II) chloride (1.0 equivalent), and anhydrous potassium carbonate (5.0 equivalents).

-

Add 3-chloropyridine (as solvent, typically 2-5 mL per 0.4 mmol of PdCl₂).

-

Seal the vial and stir the reaction mixture at 80°C for 24 hours.

-

After cooling to room temperature, dilute the mixture with dichloromethane.

-

Filter the mixture to remove solid residues.

-

Collect the filtrate and concentrate it under high vacuum to remove the 3-chloropyridine and other volatile components.

-

The resulting solid is the desired dichloro--INVALID-LINK--palladium(II) complex.

-

Data Presentation:

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Sample Amount (for 0.4 mmol scale) |

| This compound | 1.1 | 266.14 | 117 mg (0.44 mmol) |

| Palladium(II) chloride | 1.0 | 177.33 | 71 mg (0.40 mmol) |

| Potassium carbonate | 5.0 | 138.21 | 276 mg (2.00 mmol) |

| 3-Chloropyridine | Solvent | 113.55 | 2.0 mL |

| Product | - | 471.21 | Yield dependent on reaction |

Logical Workflow for Pd(II)-NHC Complex Synthesis:

Caption: Synthetic workflow for the preparation of a Pd(II)-NHC complex.

II. Synthesis of a Pd(0)-NHC Complex: Bis[1,3-bis(tert-butyl)imidazol-2-ylidene]palladium(0)

The synthesis of Pd(0)-NHC complexes is crucial for catalytic cycles that begin with a Pd(0) species. This protocol is adapted from procedures used for similar bulky NHC ligands.

Experimental Protocol:

-

Reagents and Equipment:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium tert-butoxide (KOtBu)

-

Tetrahydrofuran (THF), anhydrous

-

Pentane, anhydrous

-

Schlenk flask and Schlenk line for inert atmosphere operations

-

Cannula for liquid transfer

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (2.2 equivalents) in anhydrous THF.

-

In a separate Schlenk flask, dissolve palladium(II) acetate (1.0 equivalent) in anhydrous THF.

-

To the imidazolium salt solution, add potassium tert-butoxide (2.2 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to facilitate the in-situ formation of the free carbene.

-

Transfer the palladium(II) acetate solution to the carbene solution via cannula.

-

Stir the reaction mixture at room temperature for 4 hours. The color of the solution should change, indicating complex formation and reduction of Pd(II) to Pd(0).

-

Remove the THF under vacuum.

-

Extract the residue with anhydrous pentane and filter to remove inorganic salts.

-

Concentrate the pentane solution and cool to -20°C to induce crystallization of the product.

-

Isolate the crystals by filtration, wash with cold pentane, and dry under vacuum.

-

Data Presentation:

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Sample Amount (for 0.5 mmol scale) |

| This compound | 2.2 | 266.14 | 293 mg (1.10 mmol) |

| Palladium(II) acetate | 1.0 | 224.52 | 112 mg (0.50 mmol) |

| Potassium tert-butoxide | 2.2 | 112.21 | 123 mg (1.10 mmol) |

| Tetrahydrofuran | Solvent | 72.11 | ~20 mL |

| Product | - | 467.04 | Yield dependent on reaction |

Reaction Pathway for Pd(0)-NHC Complex Synthesis:

Caption: Reaction pathway for the synthesis of a Pd(0)-NHC complex.

III. Applications in Catalysis

Palladium-NHC complexes are powerful catalysts for a multitude of cross-coupling reactions.[7][8] Their high stability and activity allow for efficient bond formation under relatively mild conditions.

Key Applications:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl/vinyl halides/triflates and boronic acids/esters.

-

Heck-Mizoroki Coupling: Vinylation of aryl halides.[8]

-

Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[8]

-

Negishi Coupling: Reaction of organozinc compounds with organic halides.

The choice between a Pd(II) precatalyst and a Pd(0) catalyst often depends on the specific reaction mechanism and the desired activation method. Pd(II) precatalysts are typically reduced in situ to the active Pd(0) species.

General Catalytic Cycle for Cross-Coupling:

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may require optimization depending on the specific substrates and desired outcomes.

References

- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Heterocyclic Carbene Modified Palladium Catalysts for the Direct Synthesis of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEPPSI™ Catalysts Overview [sigmaaldrich.com]

- 5. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Well-defined palladium(0) complexes bearing N-heterocyclic carbene and phosphine moieties: efficient catalytic applications in the Mizoroki–Heck reaction and direct C–H functionalization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Palladium–NHC complex - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 1,3-Di-tert-butylimidazolium tetrafluoroborate in Mizoroki-Heck Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,3-Di-tert-butylimidazolium tetrafluoroborate as a precursor for N-heterocyclic carbene (NHC) ligands in palladium-catalyzed Mizoroki-Heck reactions. This methodology is a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, crucial for the development of pharmaceuticals and functional materials.[1]

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide (or triflate) and an alkene to form a substituted alkene.[1][2][3][4] The use of N-heterocyclic carbenes (NHCs) as ligands for the palladium catalyst has gained significant traction due to their strong σ-donating properties, which form stable complexes with palladium, leading to highly active and thermally robust catalysts.[4][5]

This compound is a commercially available and air-stable salt that serves as a convenient precursor to the 1,3-di-tert-butylimidazol-2-ylidene (Ibu) ligand. This bulky NHC ligand can enhance catalyst performance, particularly in the coupling of challenging substrates like aryl chlorides.[5][6] The catalyst can be formed in situ from the imidazolium salt and a palladium source or used as a pre-formed palladium-NHC complex.

Data Presentation

The following tables summarize representative yields for Mizoroki-Heck reactions catalyzed by palladium complexes bearing NHC ligands similar to the one derived from this compound. These data, adapted from the literature for analogous systems, illustrate the expected efficiency and substrate scope.

Table 1: Mizoroki-Heck Coupling of Aryl Chlorides with Styrenes Catalyzed by an NHC-Pd(II)-Im Complex [7]

Reaction Conditions: Aryl chloride (0.75 mmol), Styrene derivative (0.9 mmol), Cs₂CO₃ (2.0 equiv.), NHC-Pd(II)-Im catalyst (1.0 mol %), TBAB (2.0 g), 140 °C, 12 h, under air.[7]

| Entry | Aryl Chloride | Styrene | Product | Yield (%) |

| 1 | Chlorobenzene | Styrene | Stilbene | 93 |

| 2 | 4-Chlorotoluene | Styrene | 4-Methylstilbene | 95 |

| 3 | 4-Chloroanisole | Styrene | 4-Methoxystilbene | 96 |

| 4 | 4-Chlorobenzonitrile | Styrene | 4-Cyanostilbene | 92 |

| 5 | 2-Chlorotoluene | Styrene | 2-Methylstilbene | 88 |

| 6 | Chlorobenzene | 4-Methylstyrene | 4-Methylstilbene | 94 |

| 7 | Chlorobenzene | 4-Methoxystyrene | 4-Methoxystilbene | 97 |

| 8 | 4-Chloroanisole | 4-tert-Butylstyrene | 4-Methoxy-4'-tert-butylstilbene | 91 |

Table 2: Mizoroki-Heck Coupling of Aryl Halides with Styrene Catalyzed by a Nitron-Derived Pd(0)-NHC Complex [8]

Reaction Conditions: Aryl halide (1 mmol), Styrene (1.4 mmol), NaOAc (1.1 mmol), Pd(0)-NHC catalyst (0.2 mol %), TBAB (2 g), 120 °C.[8]

| Entry | Aryl Halide | Time (h) | Product | Yield (%) |

| 1 | 4-Chloroacetophenone | 2 | 4-Acetylstilbene | 95 |

| 2 | 4-Bromoacetophenone | 0.5 | 4-Acetylstilbene | 99 |

| 3 | 4-Iodoacetophenone | 0.5 | 4-Acetylstilbene | 99 |

| 4 | 4-Chlorobenzonitrile | 2 | 4-Cyanostilbene | 98 |

| 5 | 4-Bromobenzonitrile | 0.5 | 4-Cyanostilbene | 99 |

| 6 | Methyl 4-chlorobenzoate | 2 | Methyl 4-stilbenecarboxylate | 96 |

| 7 | 4-Chloronitrobenzene | 2 | 4-Nitrostilbene | 99 |

Experimental Protocols

The following are generalized protocols for performing a Mizoroki-Heck reaction using an in situ generated palladium-NHC catalyst from this compound. Optimization of the palladium source, base, solvent, and temperature may be required for specific substrates.

Protocol 1: General Procedure for Mizoroki-Heck Reaction with In Situ Catalyst Generation

This protocol is adapted from procedures for similar NHC-palladium catalyzed reactions.[4][7]

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Aryl halide (e.g., aryl bromide or chloride)

-

Alkene (e.g., styrene or an acrylate)

-

Base (e.g., Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃), or Sodium acetate (NaOAc))

-

Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Tetrabutylammonium bromide (TBAB))

-

Anhydrous, degassed solvent

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol %), this compound (1-4 mol %), and the base (e.g., Cs₂CO₃, 2.0 equivalents).

-

Add the aryl halide (1.0 equivalent) and the alkene (1.2-1.5 equivalents).

-

Add the anhydrous, degassed solvent (e.g., DMF or TBAB) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-140 °C).

-

Stir the reaction mixture for the specified time (typically 4-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired substituted alkene.

Visualizations

Diagram 1: Catalytic Cycle of the Mizoroki-Heck Reaction

References

- 1. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MIZOROKI-HECK REACTION: CARBON-CARBON BOND FORMATION CATALYZED BY PALLADIUM – My chemistry blog [mychemblog.com]

- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1,3-Di-tert-butylimidazolium Tetrafluoroborate in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-di-tert-butylimidazolium tetrafluoroborate as a precursor for N-heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling reactions. The in situ generation of the catalytically active NHC-palladium complex from this stable salt offers a convenient and versatile approach for various carbon-carbon bond-forming reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.

Introduction